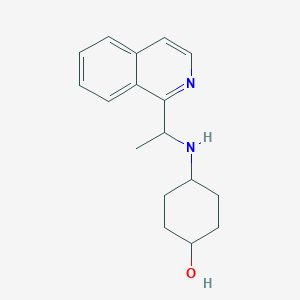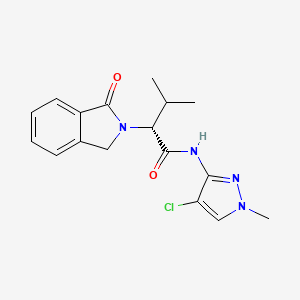
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol, also known as JNJ-10198409, is a compound with potential therapeutic properties. It is a selective antagonist of the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and immune response.
Wirkmechanismus
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol exerts its effects by selectively blocking the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and immune response. By blocking this receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific context in which it is used. In neuroscience, it has been shown to reduce neuronal damage and improve cognitive function by modulating neurotransmission and reducing oxidative stress. In oncology, it has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, it has been shown to reduce inflammation and improve immune function by modulating cytokine production and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol in lab experiments include its selectivity for the adenosine A2A receptor, which allows for specific modulation of physiological processes, and its potential therapeutic properties in various fields. However, its limitations include its relatively low potency and the need for further optimization to improve its efficacy and pharmacokinetic properties.
Zukünftige Richtungen
For research on 4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol include further optimization of its structure to improve its potency and pharmacokinetic properties, as well as investigation of its potential therapeutic properties in various fields. In neuroscience, it could be studied for its potential to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In oncology, it could be investigated as a potential anticancer agent in animal models of various cancer types. In immunology, it could be studied for its potential to reduce inflammation and improve immune function in animal models of autoimmune diseases. Overall, this compound has the potential to provide therapeutic benefits in various fields and is a promising compound for further research.
Synthesemethoden
The synthesis of 4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol involves several steps, including the reaction of 1-(2-bromoethyl)isoquinoline with cyclohexanone to form 4-(1-Isoquinolin-1-ylethyl)cyclohexanone. This intermediate is then reduced with sodium borohydride to yield 4-(1-Isoquinolin-1-ylethyl)cyclohexanol, which is further oxidized with Jones reagent to produce this compound.
Wissenschaftliche Forschungsanwendungen
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol has been studied for its potential therapeutic properties in various fields. In neuroscience, it has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, it has been investigated as a potential anticancer agent, inhibiting the growth and metastasis of various cancer cell lines. In immunology, it has been studied for its anti-inflammatory and immunomodulatory effects, reducing inflammation and improving immune function in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-(1-isoquinolin-1-ylethylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(19-14-6-8-15(20)9-7-14)17-16-5-3-2-4-13(16)10-11-18-17/h2-5,10-12,14-15,19-20H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFQIWIAPKEPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine](/img/structure/B7345048.png)
![[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-6-yl)methanone](/img/structure/B7345050.png)
![[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-(4-methylquinolin-3-yl)methanone](/img/structure/B7345055.png)
![[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone](/img/structure/B7345058.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]bicyclo[3.1.0]hexan-1-amine](/img/structure/B7345063.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345077.png)

![N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3,5-dimethylpyridine-2-carboxamide](/img/structure/B7345093.png)
![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B7345106.png)
![N-[(4S)-6-bromo-3,4-dihydro-2H-chromen-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7345118.png)
![3-(2-bromo-4-fluorophenyl)-5-[(2S,3R)-2-ethenyloxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7345127.png)
![tert-butyl 3-[4-[1-[[(2S)-1-hydroxypropan-2-yl]amino]ethyl]triazol-1-yl]azetidine-1-carboxylate](/img/structure/B7345139.png)
![tert-butyl (1R,5S)-6-[(1-cyclopentyl-2-hydroxyethyl)amino]-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B7345141.png)
![tert-butyl 7-[[(3R)-oxan-3-yl]amino]spiro[6,7-dihydropyrrolo[1,2-b][1,2,4]triazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B7345151.png)